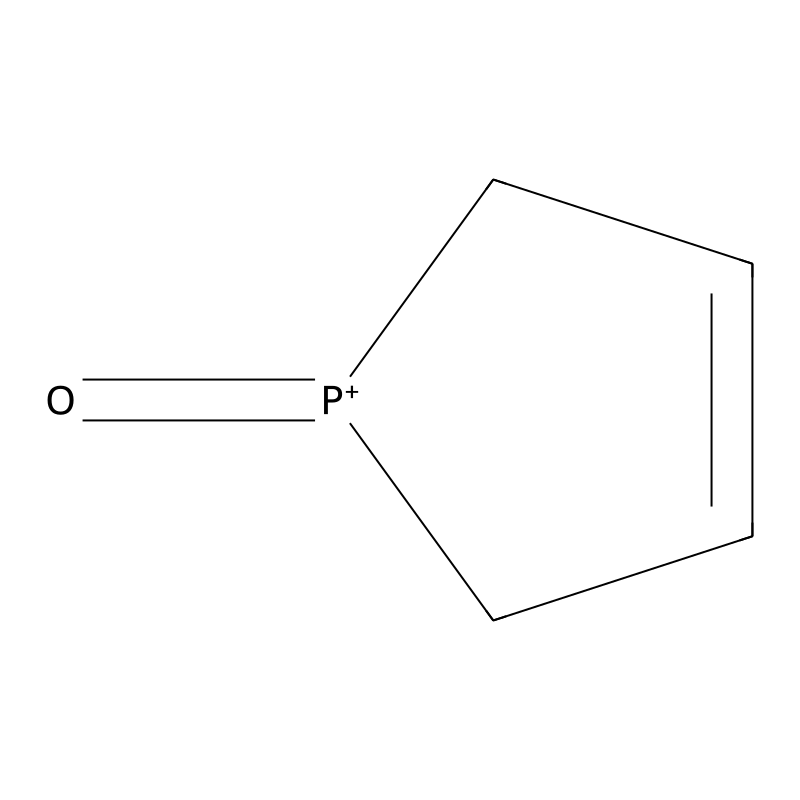2,5-dihydro-1H-1lambda5-phosphol-1-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2,5-dihydro-1H-1lambda5-phosphol-1-one is a heterocyclic organic compound characterized by the presence of both phosphorus and oxygen in its structure. It belongs to the family of phospholanes, specifically phosphol-1-ones, and is notable for its unique structural properties. The molecular formula for 2,5-dihydro-1H-1lambda5-phosphol-1-one is , with a molecular weight of approximately 132.07 g/mol. This compound is recognized for its potential biological activities, including antitumor and antiviral properties, making it a subject of interest in various scientific fields such as medicinal chemistry and pharmacology .
- Electrophilic Aromatic Substitution: The presence of the phosphorus atom allows for electrophilic substitution reactions.
- Nucleophilic Attacks: The carbonyl group in the compound can participate in nucleophilic addition reactions.
- Cyclization Reactions: It can be synthesized through cyclization processes involving phosphines and alkenes.
These reactions are significant for synthesizing derivatives with enhanced biological activity or altered physicochemical properties.
The biological activity of 2,5-dihydro-1H-1lambda5-phosphol-1-one has been explored in several studies, revealing its potential as:
- Antitumor Agent: It has shown efficacy in inhibiting tumor growth through mechanisms that may involve cell cycle arrest.
- Antiviral Properties: The compound exhibits activity against various viruses, potentially by inhibiting viral replication.
- Antimicrobial and Anti-inflammatory Effects: Research indicates that it may possess antimicrobial properties and can modulate inflammatory responses .
Synthesis of 2,5-dihydro-1H-1lambda5-phosphol-1-one can be achieved through several methods:
- Cyclohexadiene Reaction with Phosphine: This method involves the reaction of cyclohexadiene with a suitable phosphine to form the desired phospholane.
- Tris(trimethylsilyl)phosphine Cyclization: A cyclization reaction using tris(trimethylsilyl)phosphine can yield various isomers of the compound.
- Reaction with Isocyanates: The interaction of 2-(trimethylsilyl)phenyl isocyanate with triphenylphosphine also produces aminophosphetanes, which can be further converted into 2,5-dihydro-1H-1lambda5-phosphol-1-one .
The applications of 2,5-dihydro-1H-1lambda5-phosphol-1-one span several fields:
- Pharmaceutical Development: Due to its biological activities, it is being investigated for potential use in drug development targeting cancer and viral infections.
- Material Science: Its unique chemical properties make it a candidate for developing new materials with specific functionalities.
- Chemical Synthesis: It serves as an intermediate in synthesizing other complex organic compounds .
Interaction studies involving 2,5-dihydro-1H-1lambda5-phosphol-1-one focus on its biological interactions, particularly with cellular targets. These studies often utilize techniques such as:
- Molecular Docking: To predict how the compound interacts with specific proteins or enzymes involved in disease pathways.
- In Vitro Assays: To assess its effects on cell viability and proliferation in cancerous and non-cancerous cell lines.
These studies are crucial for understanding the mechanism of action and therapeutic potential of the compound .
Several compounds share structural similarities with 2,5-dihydro-1H-1lambda5-phosphol-1-one. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2,5-dihydro-1-methyl-1H-phosphole 1-oxide | Methyl substitution at position 1 | Enhanced stability due to methyl group |
| 3,4-dimethylphosphole | Dimethyl substitutions | Increased lipophilicity |
| 2-(trimethylsilyl)-phosphole | Presence of trimethylsilyl group | Improved solubility in organic solvents |
| 2-(phenyl)-phosphole | Phenyl substitution | Potentially different biological activities |
Each of these compounds exhibits unique properties that differentiate them from 2,5-dihydro-1H-1lambda5-phosphol-1-one while still retaining similar chemical characteristics. This diversity allows researchers to explore various applications and biological activities across this class of compounds .








